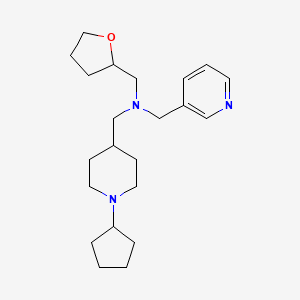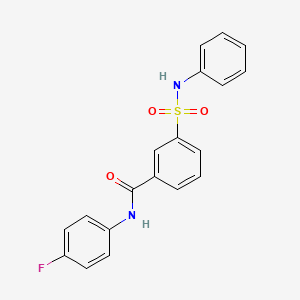![molecular formula C16H24N2O4S B6005311 1-[4-(phenylthio)butyl]piperazine oxalate](/img/structure/B6005311.png)
1-[4-(phenylthio)butyl]piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(phenylthio)butyl]piperazine oxalate, commonly known as P4, is a chemical compound that is widely used in scientific research. It is a member of the piperazine family of compounds, which are known for their diverse biological activities. P4 has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mécanisme D'action
The exact mechanism of action of P4 is not fully understood, but it is believed to act on multiple targets in the brain. P4 has been shown to increase the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine. It also has antioxidant properties and can protect neurons from oxidative stress. P4 has been shown to modulate several signaling pathways in the brain, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects
P4 has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of several neurotrophic factors, including BDNF and NGF. P4 has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. In animal models of neurological disorders, P4 has been shown to reduce inflammation and oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
P4 has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized. It has been extensively studied for its potential therapeutic applications, and there is a large body of literature on its pharmacology and mechanism of action. P4 has also been shown to have low toxicity in animal models.
One limitation of P4 is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings. Another limitation is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on P4. One area of interest is the development of more effective formulations of P4 that can improve its solubility and bioavailability. Another area of interest is the identification of specific targets in the brain that are modulated by P4. This could lead to the development of more targeted therapies for neurological disorders.
Conclusion
In conclusion, 1-[4-(phenylthio)butyl]piperazine oxalate, or P4, is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, antidepressant, and anxiolytic effects in animal models of neurological disorders and depression. P4 has several advantages for use in lab experiments, including its stability and low toxicity. Future research on P4 could lead to the development of more effective therapies for neurological disorders.
Méthodes De Synthèse
The synthesis of P4 involves the reaction of piperazine with 1,4-dibromobutane, followed by the reaction of the resulting compound with phenylthiol. The final step involves the formation of the oxalate salt of P4. The synthesis of P4 is relatively straightforward and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
P4 has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease, Alzheimer's disease, and stroke. P4 has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
Propriétés
IUPAC Name |
oxalic acid;1-(4-phenylsulfanylbutyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2S.C2H2O4/c1-2-6-14(7-3-1)17-13-5-4-10-16-11-8-15-9-12-16;3-1(4)2(5)6/h1-3,6-7,15H,4-5,8-13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVBNSBDTHEHFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCSC2=CC=CC=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxalic acid;1-(4-phenylsulfanylbutyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B6005253.png)
![ethyl N-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]carbonyl}-beta-alaninate](/img/structure/B6005269.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinyl}propanamide](/img/structure/B6005273.png)
amine dihydrochloride](/img/structure/B6005277.png)
![2-({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B6005284.png)

![3-hydroxy-1-(3-methylbenzyl)-3-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6005300.png)
![N-(4-methoxyphenyl)-2-(3-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B6005301.png)
![N'-[(5-bromo-1H-indol-3-yl)methylene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B6005305.png)
![1-(1-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)-N-methylmethanamine](/img/structure/B6005330.png)
![N-{6-[(1,3-benzothiazol-2-ylthio)methyl]-4-oxo-1,4-dihydro-2-pyrimidinyl}-N'-phenylguanidine](/img/structure/B6005332.png)
![4-(1,3-benzodioxol-5-yl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6005334.png)